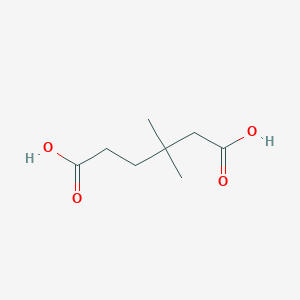
Allyl N-(2,4,5-trichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H8Cl3NO2 and a molecular weight of 280.54 g/mol This compound is known for its unique structure, which includes an allyl group and a trichlorophenyl group attached to a carbamate moiety
Métodos De Preparación
The synthesis of Allyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of allyl isocyanate with 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
The use of protecting groups and purification techniques, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Allyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in the trichlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atoms in the trichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Allyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes or biological pathways.
Mecanismo De Acción
The mechanism of action of Allyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparación Con Compuestos Similares
Allyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other carbamate compounds, such as:
Methyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a methyl group instead of an allyl group.
Ethyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with an ethyl group instead of an allyl group.
Propyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a propyl group instead of an allyl group.
The uniqueness of this compound lies in its allyl group, which can undergo specific chemical reactions that are not possible with other alkyl groups. This makes it a valuable compound for certain synthetic and research applications .
Propiedades
Fórmula molecular |
C10H8Cl3NO2 |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
prop-2-enyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H8Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h2,4-5H,1,3H2,(H,14,15) |
Clave InChI |
CKJKVAPPGKWREP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


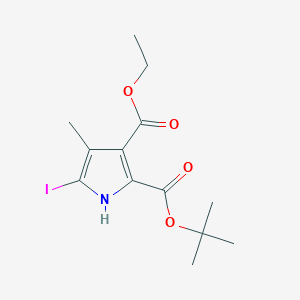
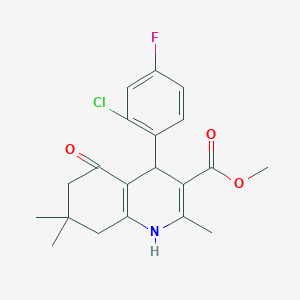



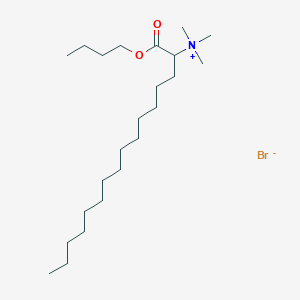



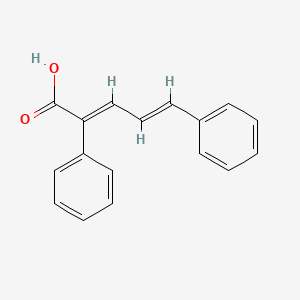

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

